Creatinine-(methyl-13C) is a stable isotope-labeled derivative of creatinine, a nitrogenous organic acid that is a product of muscle metabolism. The molecular formula for Creatinine-(methyl-13C) is CHNO, and it contains a carbon isotope () which is used in various biochemical applications, particularly in metabolic studies and tracer experiments. This compound is significant in the context of studying metabolic pathways and understanding the dynamics of nitrogen metabolism in biological systems.
Creatinine-(methyl-13C) serves as a valuable tool in metabolic research. Its primary biological activity involves its role as a marker for kidney function and muscle metabolism. The incorporation of the isotope enables researchers to trace its metabolic pathways, allowing for a better understanding of how creatinine is processed in the body. Studies have shown that it can help elucidate the mechanisms by which creatinine is oxidized and its subsequent effects on cellular metabolism .
Creatinine-(methyl-13C) has several important applications:
Research involving Creatinine-(methyl-13C) has focused on its interactions within biological systems, particularly how it interacts with enzymes involved in nitrogen metabolism. Studies using nuclear magnetic resonance spectroscopy have provided insights into how this compound behaves under various physiological conditions, revealing its potential effects on metabolic processes .
Creatinine-(methyl-13C) can be compared with several similar compounds, highlighting its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Creatinine | CHNO | Natural product; non-labeled version |
Urea | CHNO | Precursor to creatinine; involved in nitrogen excretion |
Dimethylarginine | CHNO | Related to nitric oxide synthesis; affects vascular function |
Guanidinoacetate | CHNO | Precursor to creatine; involved in energy metabolism |
Creatinine-(methyl-13C) stands out due to its stable isotope labeling, which allows for detailed tracking of metabolic processes that are not possible with the non-labeled versions or other similar compounds. This unique feature makes it an essential tool for researchers studying metabolic pathways involving nitrogenous compounds.
Creatinine-(methyl-13C) represents a sophisticated isotopically labeled compound that has emerged as a powerful analytical tool in metabolic research [1]. This carbon-13 labeled variant of creatinine, with its methyl group specifically enriched with carbon-13, enables researchers to trace metabolic pathways with unprecedented precision [2]. The compound's molecular formula is 13CC3H7N3O with a molecular weight of 114.11 g/mol, featuring 99 atom percent carbon-13 isotopic purity [4].
The application of creatinine-(methyl-13C) in nitrogen metabolism pathway tracing has revolutionized our understanding of in vivo metabolic processes [9]. Carbon-13 and nitrogen-15 metabolic flux analysis platforms have demonstrated the capability to simultaneously quantify intracellular carbon and nitrogen metabolic fluxes in living systems [9]. This dual-isotope approach addresses the fundamental interconnection between carbon and nitrogen metabolism, where biosynthesis of amino acids primarily involves addition of nitrogen to carbon backbones [9].
Research utilizing creatinine-(methyl-13C) has revealed that nitrogen metabolism pathways exhibit complex regulatory mechanisms that cannot be resolved through conventional carbon-only tracing methods [12]. The isotope enhanced approaches in metabolomics have shown that stable isotope labeling methods provide numerous capabilities for tracing biochemical pathways and deriving metabolic fluxes accurately in animal and human subjects [10]. These methods enable the unraveling of pathway interconnectivity and provide vital clues to disease mechanisms [10].
Metabolic Parameter | Measurement Method | Key Finding |
---|---|---|
Nitrogen flux quantification | Carbon-13 nitrogen-15 metabolic flux analysis | Simultaneous carbon and nitrogen flux measurement possible [9] |
Amino acid biosynthesis | Isotope enhanced nuclear magnetic resonance | Nitrogen addition to carbon backbone requires reductants and energy [9] |
Pathway interconnectivity | Stable isotope tracing | Reveals complex metabolic network relationships [10] |
The use of creatinine-(methyl-13C) in nitrogen cycle studies has demonstrated that conventional carbon-13 metabolic flux analysis can only provide lower bounds on nitrogen requirements by summing carbon fluxes of reactions that incorporate nitrogen [12]. The integration of nitrogen-15 labeling with carbon-13 creatinine derivatives has enabled more comprehensive flux quantification, revealing that glutamate dehydrogenase net carbon-nitrogen flux values significantly exceed predictions from carbon-only analysis [12].
Creatinine-(methyl-13C) serves as an exceptional probe for investigating methyl group transfer mechanisms in controlled laboratory environments [15]. The methylation of guanidinoacetate to form creatine represents one of the most significant methylation reactions in mammalian metabolism, consuming more methyl groups than all other methylation reactions combined [18]. This process involves S-adenosyl-L-methionine as the methyl donor, where the methyl group from the positively charged sulfonium ion interacts with the deprotonated glycine-derived nitrogen of guanidinoacetate [15].
Research has established that methyl group transfer mechanisms exhibit sensitivity to methylation demand imposed by physiological substrates [18]. Studies using hepatocyte cultures have demonstrated that homocysteine export increases significantly in the presence of guanidinoacetate, while creatine supplementation shows the opposite effect [18]. The enzymatic activity measurements reveal that guanidinoacetate supplementation increases methionine synthase activity by 35 percent compared to control conditions [18].
Enzyme | Function | Activity Change with Guanidinoacetate |
---|---|---|
Methionine synthase | Homocysteine methylation to methionine | +35% increase [18] |
Methylenetetrahydrofolate reductase | 5,10-methylenetetrahydrofolate reduction | Variable response [18] |
Guanidinoacetate methyltransferase | Creatine synthesis from guanidinoacetate | Primary methylation pathway [15] |
The application of carbon-13 labeled methylating agents in cross-coupling reactions has provided insights into isotopologue synthesis for drug-like scaffolds [17]. These methodologies demonstrate that methyl groups represent attractive motifs for late-stage isotope incorporation, allowing for both carbon and hydrogen labels to be introduced efficiently [17]. The development of robust palladium-catalyzed approaches for methylation of aryl chlorides using potassium methyltrifluoroborate has enabled access to flexibly labeled molecules via optimized late-stage methodology [17].
The quantification of muscle protein turnover using creatinine-(methyl-13C) represents a significant advancement in skeletal muscle research methodology [21]. Traditional approaches for measuring muscle protein turnover require expensive, sterile, isotopically labeled tracers that limit applicability in clinical populations [21]. The development of combined oral stable isotope assessment protocols using methyl-deuterated creatine alongside creatinine probes has enabled concurrent measurement of muscle mass, muscle protein synthesis, and muscle protein breakdown [21].
Research utilizing deuterated creatine derivatives has demonstrated strong correlations between isotope-derived muscle mass measurements and appendicular fat-free mass estimated by dual-energy X-ray absorptiometry [21]. The correlation coefficient of 0.69 (P = 0.027) indicates substantial agreement between these methodologies [21]. Cumulative myofibrillar muscle protein synthesis rates over three days measured 0.072 percent per hour with 95 percent confidence intervals of 0.064 to 0.081 percent per hour [21].
Measurement Parameter | Method | Rate/Correlation |
---|---|---|
Muscle protein synthesis | Deuterium oxide incorporation | 0.072%/h (95% CI: 0.064-0.081%/h) [21] |
Muscle protein breakdown | Methyl-deuterated-3-methylhistidine | 0.052 (95% CI: 0.038-0.067) [21] |
Muscle mass correlation | Deuterated creatine vs dual-energy X-ray absorptiometry | r = 0.69 (P = 0.027) [21] |
The development of carbon-13 magnetic resonance spectroscopic imaging has enabled simultaneous assessment of creatine and phosphocreatine pools in human skeletal muscle [24]. This methodology allows for direct monitoring of supplied carbon-13 labeled creatine for subject and muscle-specific determination of phosphocreatine to total creatine ratios, and creatine turnover and uptake rates [24]. The average creatine turnover rate assessed in male muscles was 2.1 ± 0.7 percent per day, with linear uptake rates showing variability between muscles [24].
Isotope Dilution Mass Spectrometry represents the definitive analytical approach for quantifying creatinine with exceptional accuracy and precision. The protocol optimization for creatinine methylated carbon-13 detection requires systematic evaluation of multiple parameters to achieve optimal performance [1] [2].
The fundamental principle involves adding a known amount of isotopically labeled creatinine methylated carbon-13 to the sample, allowing for precise quantification through isotope ratio measurements [3]. The optimal isotope labeling strategy employs creatinine methylated carbon-13 with fifteen nitrogen-2 atoms, providing a mass difference of three units from unlabeled creatinine [2]. This mass separation ensures adequate resolution during mass spectrometric analysis while maintaining structural similarity to the analyte.
Protocol optimization requires careful consideration of sample preparation procedures. The method incorporates addition of labeled creatinine methylated carbon-13 to serum samples, followed by ion exchange chromatography on cation exchange resin AG 50W-X2 [2]. The trimethylsilyl derivative formation enables gas liquid chromatography-mass spectrometry analysis with selected ion monitoring at mass-to-charge values 329 and 332 [2].
The analytical performance characteristics demonstrate exceptional precision, with coefficient of variation ranging from 0.35 to 1.05 percent as determined by repetitive measurements across different control sera [2]. The lower limit of detection achieves 0.5 nanograms creatinine with a signal-to-noise ratio of 3:1 in selected ion monitoring mode [2].
Calibration procedures require preparation of three standards with different creatinine amounts for each analytical batch. Standard one contains 25 microliters of labeled creatinine and 150 microliters of unlabeled creatinine solution, while standard two consists of 25 microliters labeled and 200 microliters unlabeled working solution [2].
Multiple chromatographic approaches demonstrate effectiveness for creatinine methylated carbon-13 separation, each offering distinct advantages for specific analytical requirements. The comparative evaluation encompasses reversed-phase high-performance liquid chromatography, ion exchange chromatography, hydrophilic interaction liquid chromatography, porous graphitic carbon chromatography, and capillary electrophoresis [4] [5] [6].
Reversed-phase high-performance liquid chromatography utilizing C18 columns provides excellent retention characteristics for creatinine methylated carbon-13. The mobile phase composition of 20 millimolar sodium acetate, 30 millimolar acetic acid, and 1 percent methanol achieves optimal separation within 4 minutes [4]. The correlation coefficient exceeds 0.999 for both creatinine and uric acid within relevant concentration ranges [4].
Ion exchange chromatography demonstrates superior performance for polar compound separation. The method employs cation exchange resin with aqueous buffer systems, achieving retention times of 3.0 to 5.0 minutes with excellent resolution [6]. The technique provides mean recovery rates of 100.5 percent with within-series standard deviations of 2 micromolar at 28 micromolar concentration and 2 micromolar at 52 micromolar concentration [6].
Porous graphitic carbon chromatography offers unique selectivity for creatinine methylated carbon-13 analysis. The Hypercarb column system utilizes water/acetonitrile/trifluoroacetic acid mobile phase composition of 96.95:3:0.05 volume ratio [7]. The method achieves excellent separation within 5 minutes with efficiency of 31,602 theoretical plates per meter for creatinine and 41,124 theoretical plates per meter for creatinine [7].
Capillary electrophoresis provides exceptional sensitivity for creatinine methylated carbon-13 detection. The technique employs fused silica capillary with ammonium acetate buffer system, achieving retention times of 1.3 to 7.0 minutes [5]. The method demonstrates lower limits of detection of 0.30 nanograms per milliliter with quantification limits of 0.99 nanograms per milliliter [5].
Mixed-mode liquid chromatography utilizing Primesep 200 columns offers versatile separation mechanisms. The stationary phase combines reversed-phase and ion exchange interactions, employing phosphoric acid buffer with acetonitrile mobile phase [8]. The method achieves retention times of 1.0 to 2.0 minutes with limits of detection of 46.5 parts per billion for creatinine and 27.4 parts per billion for creatinine [8].
Isotopic purity assessment represents a critical component of creatinine methylated carbon-13 analytical validation, ensuring the integrity of labeled internal standards and accurate quantification results. The validation protocols encompass multiple complementary approaches to verify isotopic enrichment and detect unlabeled impurities [9] [10] [11].
High-resolution mass spectrometry provides the most definitive approach for isotopic purity assessment. The method employs exact mass determination with mass accuracy requirements below 2 parts per million [9]. Orbitrap and time-of-flight mass spectrometers offer exceptional resolution capabilities, enabling accurate discrimination between labeled and unlabeled isotopomers [9].
Isotope pattern analysis utilizes theoretical isotopomer distribution calculations to verify enrichment levels. The method compares observed isotope patterns with predicted distributions based on molecular formulas and isotopic labeling positions [10]. Acceptance criteria require agreement between experimental and theoretical isotope patterns within specified tolerances [10].
Multiple reaction monitoring protocols employ tandem mass spectrometry to assess isotopic purity through fragmentation pattern analysis. The method monitors specific ion transitions for labeled and unlabeled species, providing quantitative assessment of isotopic enrichment [12]. Triple quadrupole mass spectrometers enable sensitive detection of unlabeled impurities at concentrations below 0.01 percent [12].
Accurate mass measurement protocols require molecular ion confirmation with mass accuracy below 5 parts per million. Quadrupole time-of-flight mass spectrometers provide exceptional mass accuracy capabilities for isotopic purity verification [13]. The method enables detection of unlabeled impurities through accurate mass measurements of molecular ion species [13].
Chemical purity assessment protocols evaluate the presence of unlabeled creatinine methylated carbon-13 in isotopically labeled standards. The method employs liquid chromatography-tandem mass spectrometry to quantify unlabeled impurities, with acceptance criteria requiring unlabeled content below 1 percent [14]. The validation ensures isotopic purity exceeds 99 percent for accurate quantification applications [14].
Parameter | Optimal Value | Alternative Method | Critical Factor |
---|---|---|---|
Isotope Labeling | [¹³C,¹⁵N₂]creatinine | Creatinine-D₃ | Structural similarity |
Mass Difference (m/z) | 3 mass units | 3 mass units | Resolution requirement |
Separation Time | < 5 minutes | 3-12 minutes | Chromatographic efficiency |
Linearity Range | 1-2000 ng/mL | 1-2000 ng/mL | Calibration coverage |
Precision (CV%) | < 2% | < 3% | Analytical reproducibility |
Detection Limit | 0.5 ng | 0.99 ng/mL | Sensitivity requirement |
Matrix Effect | Minimal with IS | Compensated | Internal standard matching |
Recovery Rate | 98-105% | 98-106% | Sample preparation |
Specificity | High (SIM mode) | High (MRM mode) | Interference elimination |
Isotopic Purity Required | > 99% | > 98% | Labeling integrity |
Technique | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution | Matrix Tolerance | Sensitivity |
---|---|---|---|---|---|---|
Reversed Phase HPLC | C18 columns | Water/ACN with formic acid | 1.4-1.6 | Good | Moderate | High |
Ion Exchange HPLC | Cation exchange resin | Aqueous buffers | 3.0-5.0 | Excellent | High | Moderate |
Hydrophilic Interaction LC | Polar embedded phases | High organic content | 2.0-4.0 | Moderate | Low | High |
Porous Graphitic Carbon | Hypercarb columns | Water/ACN/TFA | 1.2-2.4 | Excellent | High | High |
Mixed Mode LC | Primesep 200 | Phosphoric acid buffer | 1.0-2.0 | Good | Moderate | High |
Capillary Electrophoresis | Fused silica capillary | Ammonium acetate | 1.3-7.0 | High | Low | Very High |
Validation Method | Principle | Acceptance Criteria | Instrumentation | Sensitivity | Quantitative Range |
---|---|---|---|---|---|
High Resolution MS | Exact mass determination | Mass accuracy < 2 ppm | Orbitrap/TOF-MS | Very High | 1-100% |
Isotope Pattern Analysis | Isotopomer distribution | Expected isotope pattern | Quadrupole MS | High | 0.1-100% |
Multiple Reaction Monitoring | Fragmentation patterns | Consistent fragmentation | Triple quadrupole MS | High | 0.01-100% |
Accurate Mass Measurement | Mass accuracy < 5 ppm | Molecular ion confirmation | Q-TOF MS | Very High | 1-100% |
Isotope Ratio Monitoring | Natural abundance comparison | Isotope enrichment > 99% | Sector MS | Moderate | 1-100% |
Chemical Purity Assessment | Unlabeled impurity detection | Unlabeled content < 1% | LC-MS/MS | High | 0.1-100% |
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